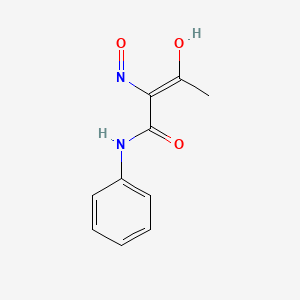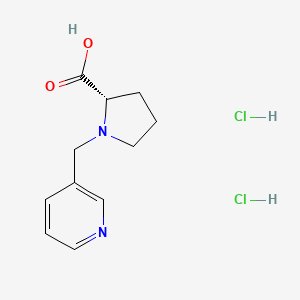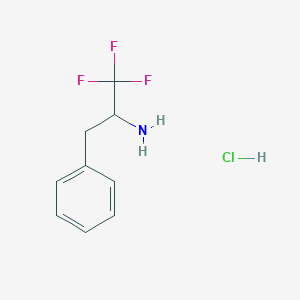
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N It is a trifluoromethylated amine, which means it contains a trifluoromethyl group (-CF3) attached to an amine group (-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with an amine source under acidic conditions to form the hydrochloride salt. The reaction can be carried out using various methods, including:
Reductive Amination: This method involves the reduction of the ketone group in 1,1,1-trifluoro-3-phenylpropan-2-one to form the corresponding amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Direct Amination: This method involves the direct reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with an amine source in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for precise control of reaction conditions and improved efficiency.
Batch Synthesis: This method involves the batch-wise addition of reactants to a reactor, followed by purification and isolation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluoromethyl group can be reduced to form the corresponding methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
Oxidation: The major products of oxidation reactions include nitroso and nitro compounds.
Reduction: The major products of reduction reactions include the corresponding methylated amine.
Substitution: The major products of substitution reactions include halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group.
1,1,1-Trifluoro-3-phenylpropan-2-ylamine hydrochloride: This compound has a similar structure but differs in the substitution pattern of the amine group.
1,1,1-Trifluoro-3-phenylpropan-2-ylhydrazine hydrochloride: This compound has a similar structure but contains a hydrazine group instead of an amine group.
The uniqueness of this compound lies in its specific trifluoromethylation pattern and the presence of the amine group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
330-70-1 |
|---|---|
Formule moléculaire |
C9H11ClF3N |
Poids moléculaire |
225.64 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H |
Clé InChI |
GURZIIAEEFYQTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


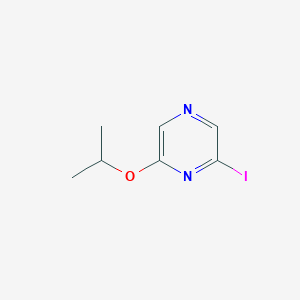
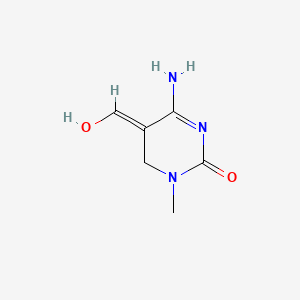
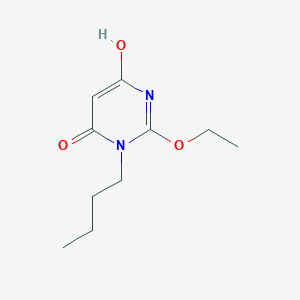
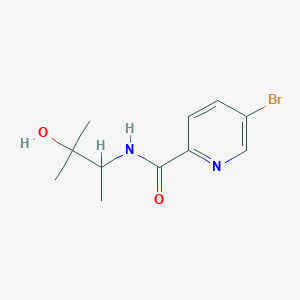
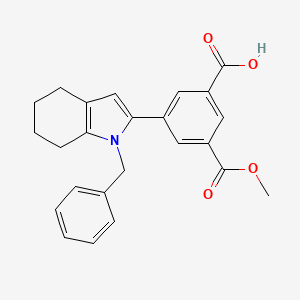
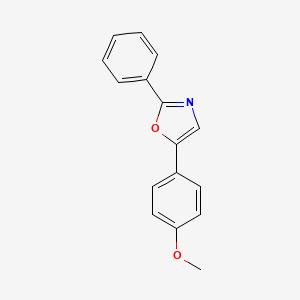
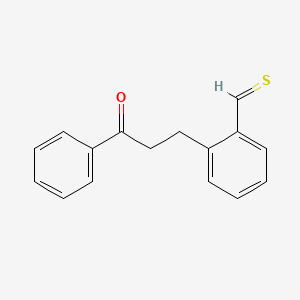
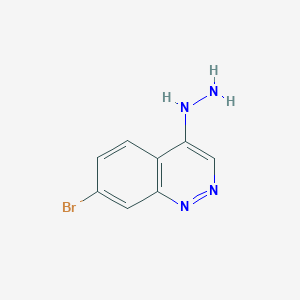
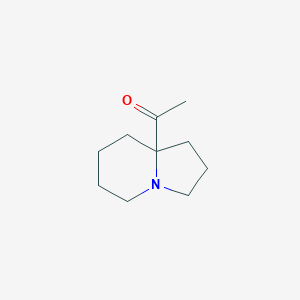
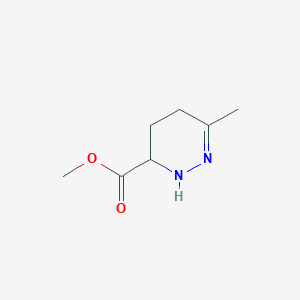
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
